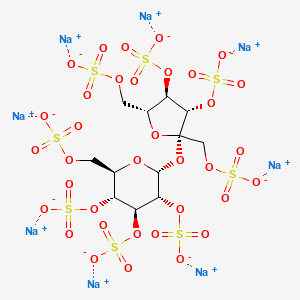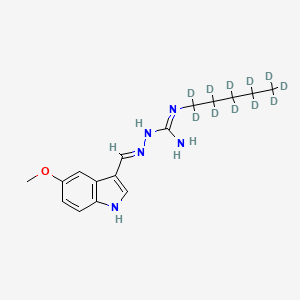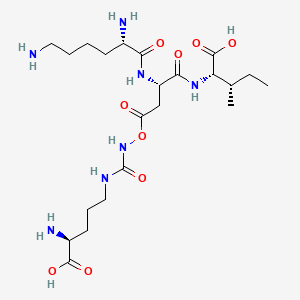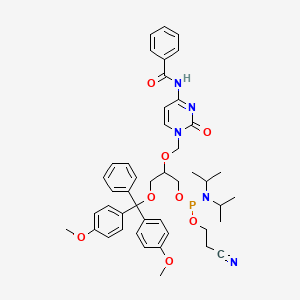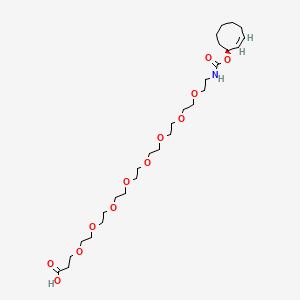
(S,E)-TCO2-PEG8-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-TCO2-PEG8-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG8-acid typically involves the conjugation of a PEG chain with a specific functional group. The process often starts with the activation of the PEG chain, followed by the introduction of the desired functional group under controlled conditions. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize the production process.
化学反応の分析
Types of Reactions
(S,E)-TCO2-PEG8-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (S,E)-TCO2-PEG8-acid is used as a building block for synthesizing more complex molecules. Its PEG chain provides solubility and stability, making it an ideal candidate for various chemical reactions.
Biology
In biological research, this compound is used for drug delivery and as a linker in bioconjugation. Its PEG chain enhances the solubility and bioavailability of drugs, while the functional group allows for specific targeting.
Medicine
In medicine, this compound is employed in the formulation of pharmaceuticals, particularly in creating prodrugs and drug conjugates. Its properties help improve the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials. Its versatility and stability make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of (S,E)-TCO2-PEG8-acid involves its interaction with specific molecular targets. The PEG chain enhances solubility and stability, while the functional group interacts with target molecules through covalent or non-covalent bonding. This interaction can modulate biological pathways, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
(S,E)-TCO2-PEG4-acid: A shorter PEG chain variant with similar properties but different solubility and stability profiles.
(S,E)-TCO2-PEG12-acid: A longer PEG chain variant offering enhanced solubility and stability but potentially different reactivity.
Uniqueness
(S,E)-TCO2-PEG8-acid stands out due to its balanced PEG chain length, providing an optimal combination of solubility, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C28H51NO12 |
|---|---|
分子量 |
593.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h4,6,26H,1-3,5,7-25H2,(H,29,32)(H,30,31)/b6-4+/t26-/m1/s1 |
InChIキー |
CRFHBDDBVLJUFB-CKUSHTOWSA-N |
異性体SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
正規SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


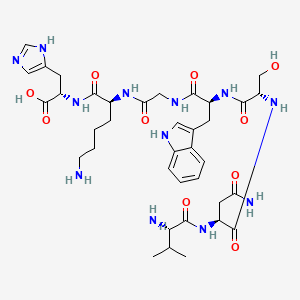
![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)
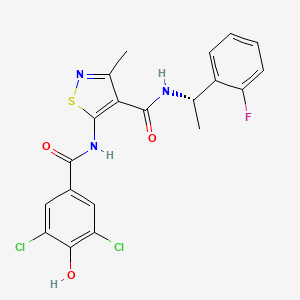
![(2S)-2-[4-bromo-2-(1,2-oxazol-3-yl)phenoxy]propanoic acid](/img/structure/B12380587.png)
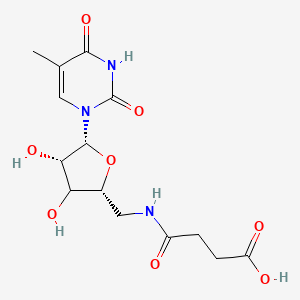
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)

![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)

